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Compound of Interest

Compound Name: Pseudopelletierine

Cat. No.: B7798038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the alkaloid Pseudopelletierine. The information is presented to be a valuable resource for

researchers, scientists, and professionals involved in drug development and natural product

analysis. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols,

and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. Below are the ¹H and ¹³C NMR data for Pseudopelletierine, typically recorded in

deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of Pseudopelletierine is characterized by its symmetry. Due to a mirror

plane in the molecule, several protons are chemically equivalent, simplifying the spectrum.[1]

The N-methyl group appears as a distinct singlet, while the bridgehead protons are the most

deshielded.[1]
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Proton Assignment Chemical Shift (δ) [ppm]
Multiplicity & Coupling
Constants (J) [Hz]

H-1, H-5 3.36 Multiplet

N-CH₃ 2.67 Singlet

H-2β, H-4β 2.84
Multiplet (coupled with H-2α,

H-4α)

H-2α, H-4α 2.27
Multiplet (coupled with H-2β,

H-4β)

H-6β, H-8β 2.00 Multiplet

H-6α, H-8α 1.59 Multiplet

H-7β 1.55 Multiplet

H-7α 1.46 Multiplet

Note: Specific coupling constants (J values) are not explicitly detailed in the referenced

literature but the coupled protons are identified.[1]

¹³C NMR Data
The ¹³C NMR spectrum of Pseudopelletierine is relatively simple, showing six distinct signals

due to the molecule's symmetry.[2] The carbonyl carbon is significantly downfield, while the N-

methyl carbon is found in the aliphatic region.

Carbon Assignment Chemical Shift (δ) [ppm]

C-3 209.7

C-1, C-5 55.8

C-2, C-4 41.9

N-CH₃ 40.9

C-6, C-8 29.1

C-7 15.8
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Infrared (IR) Spectroscopy
The IR spectrum of Pseudopelletierine, typically obtained using the KBr pellet method,

displays characteristic absorption bands corresponding to its functional groups. The most

prominent feature is the strong absorption from the ketone carbonyl group.

Wavenumber (cm⁻¹) Functional Group Assignment

~2950 - 2850 C-H stretching (alkyl)

~1710 C=O stretching (ketone)

~1450 C-H bending (alkyl)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Pseudopelletierine provides valuable

information about its molecular weight and fragmentation pattern. The molecular ion peak is

observed at m/z 153, corresponding to its molecular formula C₉H₁₅NO.[2] The fragmentation is

influenced by the bicyclic ring structure and the nitrogen atom.[1]

m/z Relative Intensity (%) Proposed Fragment

153 ~40 [M]⁺ (Molecular Ion)

110 ~35 [M - C₂H₅N]⁺

96 ~100 [M - C₃H₇N]⁺ (Base Peak)

82 ~45 [C₅H₈N]⁺

68 ~30 [C₄H₆N]⁺

55 ~50 [C₄H₇]⁺

42 ~75 [C₂H₄N]⁺

Note: The relative intensities are estimated from the mass spectrum figure presented in the

literature.[1]
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are typical experimental protocols for the analysis of Pseudopelletierine.

NMR Spectroscopy Protocol
Sample Preparation: A few milligrams of purified Pseudopelletierine are dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: Approximately 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ = 0.00

ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of finely ground, dry Pseudopelletierine is

intimately mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr) in

an agate mortar.[3][4] The mixture is then pressed in a die under high pressure (several tons)

to form a transparent or translucent pellet.[3][4][5]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Measurement Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small

amount of the sample is placed in a capillary tube.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Parameters:

Ionization Energy: Typically 70 eV.

Source Temperature: 150-250 °C.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a natural product like Pseudopelletierine.
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Caption: Workflow for the isolation and structural elucidation of Pseudopelletierine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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